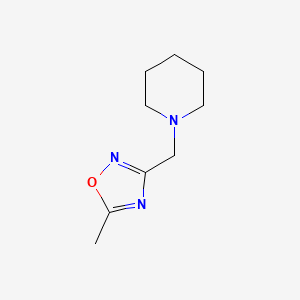

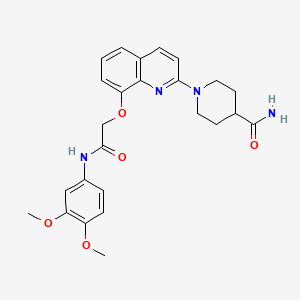

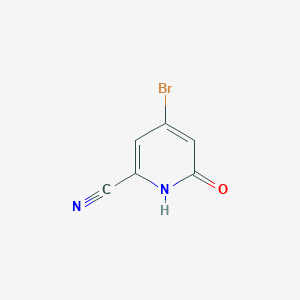

2-(3,5-Dichloroanilino)-4-methoxynicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(3,5-Dichloroanilino)-4-methoxynicotinonitrile is a chemical that would likely possess a complex structure due to the presence of multiple substituents on its aromatic rings. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related compounds that it would be of interest in the field of organic chemistry for its potential applications in pharmaceuticals or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful control of conditions to ensure the correct substitution pattern on the aromatic rings. For example, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involves a Vilsmeier–Haack chlorination as a key step . Similarly, the synthesis of 2-chloro-5-hydroxynicotinonitrile is achieved through a sequence starting from 5-amino-2-chloro-3-methylpyridine, indicating the importance of chlorinated intermediates in these synthetic routes .

Molecular Structure Analysis

X-ray analysis is a common technique used to determine the solid-state structure of compounds. For instance, the related compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile crystallizes with two independent molecules in the asymmetric unit, which are linked by hydrogen bonding and π-π stacking interactions . These structural features are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

The reactivity of such compounds is often studied through their interactions with various reagents. For example, nitrile oxides react with isothiazoles to afford isothiazolo[5,4-d]isoxazoline dioxides through a regioselective 1,3-dipolar cycloaddition reaction . This indicates that the cyano group in the compound of interest would likely be reactive towards nucleophiles and could participate in similar cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by their functional groups. Spectroscopic methods such as IR, NMR, and UV-vis absorption and fluorescence spectroscopy are used to study these properties. For example, the absorption and fluorescence maxima of the related compound were observed at 290 nm and 480 nm, respectively, and solvent effects were noted to influence the emission spectra . These findings suggest that the compound of interest would also exhibit specific spectroscopic characteristics that could be solvent-dependent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-(3,5-Dichloroanilino)-4-methoxynicotinonitrile is a compound that has been synthesized and characterized through various chemical analyses. For instance, studies involving compounds with structural similarities, such as 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, have been synthesized through cyclization reactions and characterized by FT-IR, UV–Vis, 1H NMR, and single crystal X-ray diffraction. These compounds exhibit high thermal stability and strong blue fluorescence, indicating potential applications in materials science, specifically in the development of fluorescent materials (Suwunwong, Chantrapromma, & Fun, 2013).

Potential Anticancer Applications

Spectroscopic calculations, along with Hirshfeld surface analysis and molecular docking studies, have been conducted on structurally related compounds, revealing insights into their potential as anticancer agents. These studies provide a basis for understanding the interactions at a molecular level, suggesting that compounds like 2-(3,5-Dichloroanilino)-4-methoxynicotinonitrile could be explored for their anticancer properties, given their ability to interact with biological molecules in a way that could inhibit cancer cell growth (Eşme, 2021).

Environmental Biodegradation

Research on the metabolism of related compounds, such as 3,4-Dichloroaniline, by basidiomycete species, indicates that these compounds can be biodegraded into less harmful substances. This suggests a potential application of 2-(3,5-Dichloroanilino)-4-methoxynicotinonitrile and similar compounds in environmental remediation, as they may be subject to biotransformation processes that mitigate their environmental impact (Kremer & Sterner, 1996).

Safety and Hazards

Dichloroanilines are classified as Acute toxicity, Oral (Category 3), H301, Acute toxicity, Inhalation (Category 3), H331, Acute toxicity, Dermal (Category 3), H311, Specific target organ toxicity - repeated exposure (Category 2), Kidney, H373, Short-term (acute) aquatic hazard (Category 1), H400, Long-term (chronic) aquatic hazard (Category 1), H410 .

Eigenschaften

IUPAC Name |

2-(3,5-dichloroanilino)-4-methoxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O/c1-19-12-2-3-17-13(11(12)7-16)18-10-5-8(14)4-9(15)6-10/h2-6H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPXDBMCRDLMJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)NC2=CC(=CC(=C2)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543746.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2543758.png)

![naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2543759.png)

![N-(2-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2543760.png)

![(Z)-methyl 4-((3-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate](/img/structure/B2543761.png)